molecular formula C4H7NS B8605428 4-Sulfanylbutanenitrile CAS No. 66592-88-9

4-Sulfanylbutanenitrile

Cat. No.: B8605428
CAS No.: 66592-88-9
M. Wt: 101.17 g/mol
InChI Key: KEDMCNJBFNYBLK-UHFFFAOYSA-N
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Description

4-Sulfanylbutanenitrile is a useful research compound. Its molecular formula is C4H7NS and its molecular weight is 101.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

66592-88-9

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

4-sulfanylbutanenitrile

InChI

InChI=1S/C4H7NS/c5-3-1-2-4-6/h6H,1-2,4H2

InChI Key

KEDMCNJBFNYBLK-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CS

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0heptane-2-carboxylate (6.46 mmol, prepared by cyclization of 3.0 g, 6.46 mmol of the diazo precursor prepared in Example 2, Step E) in dry acetonitrile (50 mL) was treated at -15° C. and under Argon with diphenyl chlorophosphate (1.4 mL, 6.75 mmol) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol) added simultaneously over 5 min. A small crystal of 4-N,N-dimethylaminopyridine was then added and the temperature of the mixture was slowly warmed to 0°-5° C. over 30 min. N,N-Diisopropylethylamine (1.2 mL, 6.9 mmol) and 4-mercaptobutyronitrile (1.31 g, 13.0 mmol) [obtained from basic hydrolysis of an aqueous tetrahydrofuran solution of 4-acetylmercaptobutyronitrile (U.S. Pat. No. 3,223,585)] were added and the mixture was stirred at 0°-5° C. for 4 h and overnight at -15° C. The reaction mixture was then diluted with EtOAc (300 mL), washed with water, 1M NaHSO3, saturated NaHCO3, brine and dried (MgSO4). Evaporation of the solvent gave an oil which was chromatographed on silica gel (5×15 cm). Elution with a mixture of EtOAc and toluene (1:9) gave 2.62 g (78%) of the title compound as a brown oil:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0heptane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazo
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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